[(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine
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Overview
Description
(1S)-1-(4-bromophenyl)-2,2-difluoroethanamine is an organic compound with the molecular formula C8H9BrF2N It is a chiral amine, characterized by the presence of a bromophenyl group and two fluorine atoms attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-bromophenyl)-2,2-difluoroethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate bromophenyl precursor.
Fluorination: Introduction of fluorine atoms to the ethanamine backbone is achieved through fluorination reactions, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques, ensuring the desired (1S) configuration.
Industrial Production Methods
Industrial production of (1S)-1-(4-bromophenyl)-2,2-difluoroethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor the desired reaction pathway.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-bromophenyl)-2,2-difluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Conversion to the corresponding amine or alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(4-bromophenyl)-2,2-difluoroethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(4-bromophenyl)-2,2-difluoroethanamine involves its interaction with specific molecular targets. The presence of the bromophenyl and difluoro groups allows it to engage in various binding interactions, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-bromophenyl)-2-phenylethan-1-one: A structurally related compound with a ketone functional group.
Tetrakis[(1S)-1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylato]dirhodium (II): A complex compound with multiple bromophenyl groups and a cyclopropane ring.
Uniqueness
(1S)-1-(4-bromophenyl)-2,2-difluoroethanamine is unique due to its specific combination of bromophenyl and difluoro groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H8BrF2N |
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Molecular Weight |
236.06 g/mol |
IUPAC Name |
(1S)-1-(4-bromophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H8BrF2N/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8H,12H2/t7-/m0/s1 |
InChI Key |
UHRJUROJGQHHTE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C(F)F)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)N)Br |
Origin of Product |
United States |
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